molecular formula C17H19N3O2 B14339459 1,4-Naphthalenedione, 2-azido-3-heptyl- CAS No. 104582-16-3

1,4-Naphthalenedione, 2-azido-3-heptyl-

Katalognummer: B14339459
CAS-Nummer: 104582-16-3
Molekulargewicht: 297.35 g/mol
InChI-Schlüssel: RUADQJNGWWDNKP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-Naphthalenedione, 2-azido-3-heptyl- is a synthetic organic compound that belongs to the class of naphthoquinones. This compound is characterized by the presence of a naphthalene ring system with two ketone groups at positions 1 and 4, an azido group at position 2, and a heptyl chain at position 3. Naphthoquinones are known for their diverse biological activities and are used in various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Naphthalenedione, 2-azido-3-heptyl- typically involves multiple steps One common method starts with the preparation of 1,4-naphthoquinone, which can be synthesized through the oxidation of naphthalene using reagents such as chromium trioxide or potassium permanganateFinally, the heptyl chain is introduced at position 3 through alkylation reactions using appropriate alkyl halides under basic conditions .

Industrial Production Methods

Industrial production of 1,4-Naphthalenedione, 2-azido-3-heptyl- may involve similar synthetic routes but on a larger scale. The process typically requires optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to enhance reaction efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Naphthalenedione, 2-azido-3-heptyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, which can have different biological and chemical properties .

Wissenschaftliche Forschungsanwendungen

1,4-Naphthalenedione, 2-azido-3-heptyl- has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its bioactive properties.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1,4-Naphthalenedione, 2-azido-3-heptyl- involves its interaction with various molecular targets and pathways. The compound’s quinone structure allows it to participate in redox reactions, which can generate reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to cell damage or death. The azido group can also undergo bioorthogonal reactions, making the compound useful in labeling and tracking biological molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,4-Naphthoquinone: A simpler naphthoquinone without the azido and heptyl groups.

    2-Azido-1,4-naphthoquinone: Similar structure but lacks the heptyl chain.

    3-Heptyl-1,4-naphthoquinone: Similar structure but lacks the azido group.

Uniqueness

1,4-Naphthalenedione, 2-azido-3-heptyl- is unique due to the presence of both the azido group and the heptyl chain, which confer distinct chemical and biological properties. The azido group allows for bioorthogonal reactions, while the heptyl chain can influence the compound’s solubility and interaction with biological membranes .

Eigenschaften

CAS-Nummer

104582-16-3

Molekularformel

C17H19N3O2

Molekulargewicht

297.35 g/mol

IUPAC-Name

2-azido-3-heptylnaphthalene-1,4-dione

InChI

InChI=1S/C17H19N3O2/c1-2-3-4-5-6-11-14-15(19-20-18)17(22)13-10-8-7-9-12(13)16(14)21/h7-10H,2-6,11H2,1H3

InChI-Schlüssel

RUADQJNGWWDNKP-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCC1=C(C(=O)C2=CC=CC=C2C1=O)N=[N+]=[N-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.